Dehydro N2-Triphenylmethyl Olmesartan

概要

説明

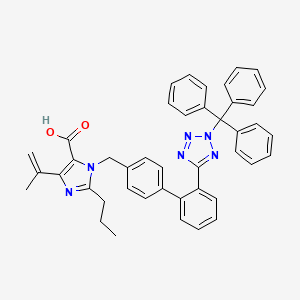

Dehydro N2-Triphenylmethyl Olmesartan is a derivative of Olmesartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by the presence of a triphenylmethyl group and a dehydro modification, which potentially alters its pharmacological properties and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro N2-Triphenylmethyl Olmesartan typically involves the modification of Olmesartan or its intermediates. One common method includes the reaction of N-Trityl Olmesartan Ethyl Ester with specific reagents to introduce the dehydro functionality . The reaction conditions often involve the use of organic solvents and catalysts under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality assurance .

化学反応の分析

Types of Reactions

Dehydro N2-Triphenylmethyl Olmesartan undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound .

科学的研究の応用

Synthetic Routes

The synthesis of Dehydro N2-Triphenylmethyl Olmesartan typically involves multi-step organic reactions. Common methods include:

- Modification of Olmesartan or its intermediates : This includes the reaction of N-Trityl Olmesartan Ethyl Ester with specific reagents to introduce the dehydro functionality.

- Quality Control : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and consistency of the final product.

Pharmacological Studies

This compound is studied for various pharmacological effects:

- Cardiovascular Research : As an ARB, it is investigated for its role in managing hypertension and related cardiovascular diseases.

- Biological Activity : Research focuses on its potential effects on biological systems, particularly in relation to oxidative stress and inflammation.

Quality Control in Pharmaceutical Development

This compound serves as a reference standard in analytical chemistry for developing new methods and formulations involving Olmesartan derivatives. Its unique properties make it valuable for quality assurance during pharmaceutical production.

Comparative Efficacy Studies

Comparative studies with similar compounds like Olmesartan Medoxomil and Valsartan highlight its unique pharmacokinetic and pharmacodynamic properties.

| Compound | Mechanism of Action | Notable Effects | Side Effects |

|---|---|---|---|

| Olmesartan | AT1R blockade | Blood pressure reduction | Enteropathy, dizziness |

| Candesartan | AT1R blockade | Antioxidant, anti-inflammatory | Dizziness |

| This compound | AT1R blockade (hypothetical) | Potential antioxidant effects | Unknown (needs further research) |

Future Directions for Research

Further investigations are essential to fully understand the pharmacodynamics and pharmacokinetics of this compound. Potential areas for future research include:

- In Vivo Studies : Utilizing animal models to assess therapeutic efficacy and safety.

- Clinical Trials : Evaluating patient outcomes in hypertensive populations compared to existing therapies.

- Mechanistic Studies : Exploring molecular-level effects on oxidative stress and inflammation.

作用機序

Dehydro N2-Triphenylmethyl Olmesartan exerts its effects by blocking the angiotensin II receptor, similar to Olmesartan. This action prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The presence of the triphenylmethyl group and the dehydro modification may enhance its binding affinity and selectivity for the receptor, potentially leading to improved therapeutic outcomes .

類似化合物との比較

Similar Compounds

Olmesartan Medoxomil: A prodrug of Olmesartan, commonly used in the treatment of hypertension.

Valsartan: Another angiotensin II receptor antagonist with similar therapeutic applications.

Losartan: The first angiotensin II receptor antagonist developed, widely used for hypertension and heart failure.

Uniqueness

Dehydro N2-Triphenylmethyl Olmesartan is unique due to its structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications could potentially enhance its efficacy and reduce side effects compared to other angiotensin II receptor antagonists .

生物活性

Dehydro N2-Triphenylmethyl Olmesartan is a derivative of Olmesartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Olmesartan and Its Derivatives

Olmesartan is known for its specificity towards the angiotensin II type 1 receptor (AT1R), which plays a crucial role in regulating blood pressure and fluid balance. The compound's efficacy in lowering blood pressure and its favorable side effect profile have made it a popular choice among antihypertensive medications. However, derivatives like this compound may exhibit distinct biological activities that warrant further investigation.

The primary mechanism of action for this compound, similar to other ARBs, involves the inhibition of the AT1R. This blockade prevents the action of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, ARBs have been shown to exert effects beyond blood pressure reduction, including:

- Antioxidant Effects : Some studies suggest that ARBs can reduce oxidative stress by modulating reactive oxygen species (ROS) levels . This is particularly relevant in conditions characterized by increased oxidative damage.

- Anti-inflammatory Properties : By inhibiting angiotensin II's pro-inflammatory effects, ARBs may help mitigate chronic inflammation associated with cardiovascular diseases .

Clinical Observations

A notable case study highlighted the potential adverse effects associated with Olmesartan use, including drug-induced enteropathy characterized by severe diarrhea and weight loss . Although this does not directly pertain to the derivative compound, it underscores the importance of understanding both therapeutic benefits and risks associated with ARBs.

Comparative Efficacy

To provide a clearer picture of how this compound compares with other ARBs, a summary table is presented below:

| Compound | Mechanism of Action | Notable Effects | Side Effects |

|---|---|---|---|

| Olmesartan | AT1R blockade | Blood pressure reduction | Enteropathy, dizziness |

| Candesartan | AT1R blockade | Antioxidant, anti-inflammatory | Dizziness |

| This compound | AT1R blockade (hypothetical) | Potential antioxidant effects | Unknown (needs further research) |

Research Findings

Current literature emphasizes the need for further research into the specific biological activities of this compound. While existing studies on related compounds provide insight into potential mechanisms and effects, direct investigations into this derivative are scarce.

Future Directions

Further studies are essential to elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential areas for research include:

- In Vivo Studies : Animal models could provide insights into the therapeutic efficacy and safety profile.

- Clinical Trials : Evaluating patient outcomes in hypertensive populations could clarify its role compared to existing therapies.

- Mechanistic Studies : Investigating its effects on oxidative stress and inflammation at the molecular level.

特性

IUPAC Name |

5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H38N6O2/c1-4-16-38-44-39(30(2)3)40(42(50)51)48(38)29-31-25-27-32(28-26-31)36-23-14-15-24-37(36)41-45-47-49(46-41)43(33-17-8-5-9-18-33,34-19-10-6-11-20-34)35-21-12-7-13-22-35/h5-15,17-28H,2,4,16,29H2,1,3H3,(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNYADYTDJJIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。